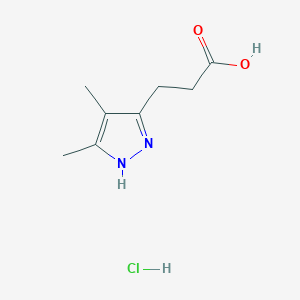
2-(2-Bromo-3,6-difluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Bromo-3,6-difluorophenyl)acetic acid, also known as 2-BDFA, is a synthetic organic compound used for a variety of applications in scientific research. It is an important reagent in organic synthesis, and has been used in the synthesis of other compounds, as well as in the study of certain biochemical pathways. 2-BDFA is an important tool in the study of biological systems, and has been used to study the structure and function of enzymes, as well as the mechanisms of action of certain drugs.
Scientific Research Applications
Aldose Reductase Inhibition and Antioxidant Activity
One notable application of compounds structurally related to 2-(2-Bromo-3,6-difluorophenyl)acetic acid is in the design and synthesis of aldose reductase inhibitors (ARIs) with antioxidant properties. These inhibitors are crucial in managing long-term diabetic complications. Research conducted by Alexiou and Demopoulos (2010) demonstrated that derivatives featuring a difluorophenol group, akin to the core structure of this compound, exhibit potent ARI activity and significant antioxidant potential. Specifically, a compound with a 4-bromo-2-fluorobenzyl group integrated into a phenylsulfonamidodifluorophenol structure exhibited submicromolar inhibitory profiles against aldose reductase, indicating its potential therapeutic significance in diabetic research (Alexiou & Demopoulos, 2010).
Synthetic Intermediate for Fluorinated Compounds
The molecule also finds relevance as a synthetic intermediate for the preparation of fluorinated compounds. In a study by Yokota et al. (2009), 2-Bromo-3,3-difluoroallylic acetates, related to this compound, were prepared and subsequently transformed into 1,1-difluoroallenes. These transformations underline the utility of bromo-difluoro substituted compounds in synthesizing structurally complex and fluorine-containing molecules, which are of significant interest in medicinal chemistry due to their unique biochemical properties (Yokota et al., 2009).
Reactivity and Structural Analysis
Furthermore, a comparative DFT study on halogen substituted phenylacetic acids, including compounds structurally akin to this compound, was conducted to analyze reactivity, acidity, and vibrational spectra. This research sheds light on the structural properties and reactivity patterns of such halogenated phenylacetic acids, providing a foundation for understanding their chemical behavior in various scientific applications. The study's findings are pivotal for the development of novel compounds with enhanced reactivity and specificity for various biochemical applications (Srivastava et al., 2015).
properties
IUPAC Name |
2-(2-bromo-3,6-difluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-8-4(3-7(12)13)5(10)1-2-6(8)11/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRZXACOBCBZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1805537-77-2 |
Source


|
| Record name | 2-(2-bromo-3,6-difluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)
![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794571.png)


![4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2794577.png)


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794580.png)

![Methyl 2-amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2794585.png)